6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17713685
InChI: InChI=1S/C10H4Br2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15)
SMILES:
Molecular Formula: C10H4Br2N2O
Molecular Weight: 327.96 g/mol

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17713685

Molecular Formula: C10H4Br2N2O

Molecular Weight: 327.96 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile -

Specification

Molecular Formula C10H4Br2N2O
Molecular Weight 327.96 g/mol
IUPAC Name 6,8-dibromo-2-oxo-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C10H4Br2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15)
Standard InChI Key CZNFLIGIGBGSEP-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(C(=O)NC2=C(C=C1Br)Br)C#N

Introduction

Chemical Identity and Molecular Characteristics

Structural Overview

The compound’s IUPAC name, 6,8-dibromo-2-oxo-1H-quinoline-3-carbonitrile, reflects its substitution pattern (Fig. 1). The quinoline core is aromatic, with bromine atoms enhancing electrophilicity at the 6- and 8-positions. The ketone and nitrile groups introduce polar functionality, influencing solubility and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₄Br₂N₂O
Molecular Weight327.96 g/mol
XLogP32.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds0

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Strong absorption bands at 2,212 cm⁻¹ (C≡N stretch), 1,680 cm⁻¹ (C=O stretch), and 1,604 cm⁻¹ (C=N stretch) confirm functional groups .

  • ¹H-NMR: Aromatic protons resonate between δ 8.69–9.10 ppm, while the NH proton appears as a singlet at δ 10.01 ppm (DMSO-d₆) .

Synthesis and Purification

Synthetic Routes

The primary synthesis involves bromination of 2-oxo-1,2-dihydroquinoline-3-carbonitrile using bromine (Br₂) in acetic acid under reflux. This method achieves moderate yields (40–60%) but requires optimization to minimize di-bromination byproducts. Alternative approaches include:

  • Nucleophilic Aromatic Substitution: Reacting 6,8-dibromoquinoline precursors with cyanating agents like CuCN .

  • Flow Chemistry: Continuous flow reactors enhance reaction efficiency and scalability, reducing side reactions .

Purification Techniques

  • Recrystallization: Ethanol or ethyl acetate recrystallization removes unreacted starting materials.

  • Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients isolates the pure product .

Structural and Computational Analysis

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) reveal:

  • Electrostatic Potential: High electron density at the nitrile and ketone groups, making them reactive toward electrophiles .

  • Frontier Molecular Orbitals: A HOMO-LUMO gap of 4.1 eV suggests moderate stability under ambient conditions .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atoms undergo SNAr reactions with amines, thiols, and alkoxides. For example:

  • Reaction with benzylamine yields 6,8-di(benzylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile .

  • Hydrazine hydrate replaces bromine to form hydrazine derivatives, useful in heterocycle synthesis .

Cyclization Reactions

Heating with formamide generates quinazolinone derivatives, leveraging the nitrile’s cyclization potential :
C10H4Br2N2O+HCONH2Quinazolinone+NH3\text{C}_{10}\text{H}_4\text{Br}_2\text{N}_2\text{O} + \text{HCONH}_2 \rightarrow \text{Quinazolinone} + \text{NH}_3

Applications in Research and Industry

Medicinal Chemistry

  • Antimicrobial Agents: Brominated quinolines exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .

  • Kinase Inhibitors: The nitrile group chelates ATP-binding sites, showing promise in cancer therapy.

Materials Science

  • Luminescent Materials: Coordination with transition metals (e.g., Zn²⁺) produces blue-emitting complexes for OLEDs .

  • Polymer Additives: Enhances thermal stability in polyesters by radical scavenging.

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